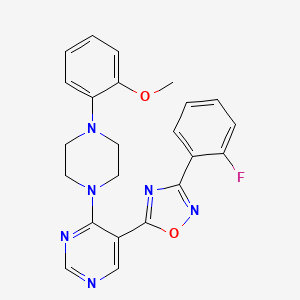

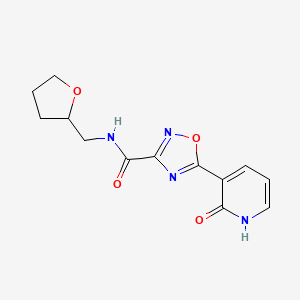

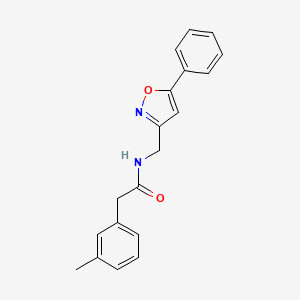

N2-(4-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 1,3,5-triazine, which is a class of compounds known for their wide range of applications, including the production of herbicides and polymer photostabilisers . The compound also contains a morpholino group and methoxyphenyl and m-tolyl groups attached to the triazine ring.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and withdrawing effects of the substituents, as well as steric effects. The triazine core is known to undergo reactions with nucleophiles .Scientific Research Applications

Synthesis and Biological Activity

- Larvicidal Activity : Research on pyrimidine derivatives linked with morpholinophenyl groups, closely related to the compound of interest, has demonstrated significant larvicidal activity against certain larvae species. These compounds are synthesized and evaluated for their potential in controlling pest populations, indicating the chemical's usefulness in developing environmentally friendly pesticides (Gorle et al., 2016).

Material Science and Polymer Research

- Heat-resistant Polyamides : A derivative involving the triazine ring was used to synthesize new polyamides with exceptional heat resistance. This application showcases the compound's role in advancing materials science, specifically in creating polymers with improved thermal stability and flame retardancy, beneficial for various industrial applications (Dinari & Haghighi, 2017).

Environmental Science

- Pesticide Removal from Wastewater : Triazine derivatives have been studied for their ability to remove pesticides from wastewater, highlighting their potential use in environmental cleanup and pollution control. Such compounds can act as adsorbents to effectively reduce pesticide concentrations in contaminated water, offering a low-cost method for water purification (Boudesocque et al., 2008).

Advanced Materials and UV Protection

- UV Light Absorbing Derivatives : Certain triazine derivatives, including those with methoxyphenyl groups, have been synthesized for their potential as UV light absorbers. This research is crucial for developing new materials that can protect against UV radiation, with applications ranging from sunscreen formulations to protective coatings for materials exposed to sunlight (Jiang, Wang, & Li, 2008).

Mechanism of Action

Target of Action

The primary target of the compound is Monoamine oxidase type A (MAO-A) . MAO-A is an enzyme that preferentially oxidizes biogenic amines such as 5-hydroxytryptamine (5-HT), norepinephrine, and epinephrine . It plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .

Mode of Action

It’s known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound might interact with its target, MAO-A, in a similar manner, leading to changes in the enzyme’s activity.

Biochemical Pathways

The compound, by targeting MAO-A, affects the metabolic pathways of biogenic amines . These amines are involved in various physiological functions, including neurotransmission. By modulating the activity of MAO-A, the compound can influence these biochemical pathways and their downstream effects.

properties

IUPAC Name |

4-N-(4-methoxyphenyl)-2-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2.ClH/c1-15-4-3-5-17(14-15)23-20-24-19(22-16-6-8-18(28-2)9-7-16)25-21(26-20)27-10-12-29-13-11-27;/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQQQZGUIOYHEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/no-structure.png)

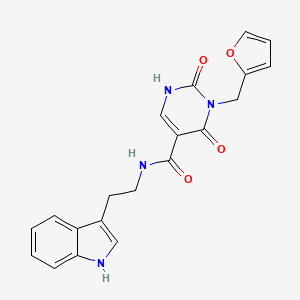

![methyl 5-[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2816488.png)

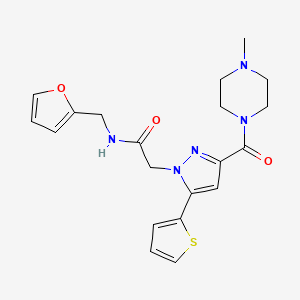

![2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2816490.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2816491.png)